molecular formula C14H8FN3O3 B4407249 4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide

Cat. No.: B4407249
M. Wt: 285.23 g/mol
InChI Key: KSZJFWSCAJJLLP-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H8FN3O3 This compound is characterized by the presence of a cyano group, a fluoro substituent, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like Selectfluor.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-cyano-2-fluoro-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-2-fluorobenzoic acid and 2-nitroaniline.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano, fluoro, and nitro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-fluoro-N-phenylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-cyano-2-fluoro-N-(4-nitrophenyl)benzamide: The nitro group is positioned differently, potentially affecting its reactivity and interactions.

    4-cyano-2-chloro-N-(2-nitrophenyl)benzamide: The fluoro substituent is replaced with a chloro group, which can alter its chemical behavior.

Uniqueness

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide is unique due to the specific combination of substituents on the benzamide core

Properties

IUPAC Name

4-cyano-2-fluoro-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-11-7-9(8-16)5-6-10(11)14(19)17-12-3-1-2-4-13(12)18(20)21/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZJFWSCAJJLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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